N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a bromothiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions
Benzimidazole Formation: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Phenyl Group Introduction: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the benzimidazole derivative in the presence of a palladium catalyst.
Bromination: The thiophene ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Amidation: Finally, the carboxamide group is introduced through an amidation reaction between the bromothiophene carboxylic acid and an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic applications. The combination of benzimidazole and thiophene rings is particularly interesting for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, inhibiting their function. The thiophene ring can participate in electron transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- 5-Bromo-2-thiophenecarboxamide derivatives
- Benzimidazole-thiophene conjugates
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is unique due to the specific combination of benzimidazole and bromothiophene moieties. This combination provides a distinct set of chemical and physical properties, making it versatile for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-16-9-8-15(24-16)18(23)20-12-5-3-4-11(10-12)17-21-13-6-1-2-7-14(13)22-17/h1-10H,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYPVKQYSBGLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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